molecular formula C10H20N2 B1460557 1-Cyclopropylmethyl-4-methylpiperidin-4-ylamine CAS No. 1865054-78-9

1-Cyclopropylmethyl-4-methylpiperidin-4-ylamine

Cat. No. B1460557
CAS RN: 1865054-78-9
M. Wt: 168.28 g/mol
InChI Key: DSBKYHBHMZTEOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropylmethyl-4-methylpiperidin-4-ylamine (1-CMP) is a synthetic compound that has been studied for its potential applications in scientific research. 1-CMP is an amine derivative of cyclopropylmethylpiperidine, a cyclic compound that has been used in the synthesis of various drugs and other compounds. 1-CMP has been used in various laboratory experiments and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications.

Scientific Research Applications

1-Cyclopropylmethyl-4-methylpiperidin-4-ylamine has been studied for its potential applications in scientific research. It has been used in various laboratory experiments, such as enzyme inhibition studies, to study the mechanism of action of various compounds. It has also been used as a starting material in the synthesis of various drugs and other compounds.

Mechanism of Action

1-Cyclopropylmethyl-4-methylpiperidin-4-ylamine acts as an inhibitor of enzymes, such as caspases, which are involved in apoptosis, or programmed cell death. It binds to the active site of the enzyme and blocks its activity, preventing the enzyme from performing its normal function.
Biochemical and Physiological Effects
1-Cyclopropylmethyl-4-methylpiperidin-4-ylamine has been studied for its biochemical and physiological effects. In laboratory experiments, it has been found to inhibit the activity of enzymes involved in apoptosis, which can lead to cell death. It has also been found to inhibit the activity of other enzymes, such as proteases, which are involved in the breakdown of proteins. In addition, it has been found to have an effect on the expression of certain genes, which can lead to changes in the expression of proteins.

Advantages and Limitations for Lab Experiments

1-Cyclopropylmethyl-4-methylpiperidin-4-ylamine has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It is also relatively stable and has a long shelf life. However, it is important to note that 1-Cyclopropylmethyl-4-methylpiperidin-4-ylamine is a reversible inhibitor, so it must be used in large excess in order to ensure that the reaction proceeds in the desired direction.

Future Directions

1-Cyclopropylmethyl-4-methylpiperidin-4-ylamine has many potential applications in scientific research. It could be used to study the mechanism of action of various compounds, such as drugs or natural products. In addition, it could be used in the synthesis of other compounds, such as drugs or other molecules with potential therapeutic applications. It could also be used to study the effects of gene expression and the effects of various proteins on cell function. Finally, it could be used to study the effects of various environmental factors on cell function.

properties

IUPAC Name

1-(cyclopropylmethyl)-4-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-10(11)4-6-12(7-5-10)8-9-2-3-9/h9H,2-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBKYHBHMZTEOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)CC2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.